molecular formula C9H14O4 B7721725 Monobutyl Itaconate CAS No. 27216-48-4

Monobutyl Itaconate

Cat. No.: B7721725
CAS No.: 27216-48-4
M. Wt: 186.20 g/mol
InChI Key: VVAAYFMMXYRORI-UHFFFAOYSA-N
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Description

Monobutyl itaconate is an ester derivative of itaconic acid, a dicarboxylic acid produced through the fermentation of carbohydrates. It is a versatile compound used in various industrial applications, particularly in the production of biodegradable polymers. This compound is known for its ability to undergo polymerization, making it a valuable monomer in the creation of environmentally friendly materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monobutyl itaconate is typically synthesized through the esterification of itaconic acid with butanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to enhance efficiency and selectivity. For instance, a catalyst system comprising 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF has been shown to exhibit superior catalytic activity and selectivity in the esterification process . This method is advantageous due to its robustness, water tolerance, and reusability.

Chemical Reactions Analysis

Types of Reactions: Monobutyl itaconate can undergo various chemical reactions, including:

    Polymerization: It can polymerize to form biodegradable polymers.

    Esterification and Transesterification: It can react with alcohols to form different esters.

    Hydrolysis: It can be hydrolyzed back to itaconic acid and butanol under acidic or basic conditions.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or catalysts such as potassium persulfate.

    Esterification: Catalyzed by acidic catalysts like sulfuric acid.

    Hydrolysis: Conducted in the presence of strong acids or bases.

Major Products:

    Polymerization: Biodegradable polymers.

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Itaconic acid and butanol.

Scientific Research Applications

Monobutyl itaconate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dibutyl itaconate: Another ester of itaconic acid, used in similar applications but with different physical properties.

    Dimethyl itaconate: Known for its anti-inflammatory properties and used in medical research.

    Itaconic acid: The parent compound, used in the production of various esters and polymers.

Uniqueness: Monobutyl itaconate is unique due to its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to form biodegradable polymers distinguishes it from other similar compounds, providing an environmentally friendly alternative in various industrial processes .

Properties

IUPAC Name

4-butoxy-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAYFMMXYRORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949942
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27216-48-4, 6439-57-2
Record name Butanedioic acid, 2-methylene-, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-methylene-, monobutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monobutyl Itaconate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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